molecular formula C6H11N3O2 B1304832 2-Oxopiperidine-3-carbohydrazide CAS No. 215778-26-0

2-Oxopiperidine-3-carbohydrazide

Cat. No. B1304832
M. Wt: 157.17 g/mol
InChI Key: NYCBGDUPPBUSPC-UHFFFAOYSA-N
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Description

2-Oxopiperidine-3-carbohydrazide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactivity, which can provide insights into the behavior of similar structures. For instance, the first paper discusses a stable N-oxyl radical derived from a 2,2,6,6-tetramethyl-4-oxopiperidine structure, which shares the oxopiperidine moiety with 2-Oxopiperidine-3-carbohydrazide . The second paper mentions 6-oxopiperidine-2-carboxylic acid, which is a cyclic α-aminoadipic acid that can reverse the inhibition of penicillin G production, indicating the biological relevance of oxopiperidine derivatives . The third paper describes the synthesis of 2,3-dehydropiperidine enamines through the pyrolysis of perhydro[1,2-c][1,3]oxazines, which are related to the piperidine structure .

Synthesis Analysis

The synthesis of compounds related to 2-Oxopiperidine-3-carbohydrazide can be inferred from the methods described in the papers. For example, the pyrolysis of oxazines to produce 2,3-dehydropiperidine enamines suggests a potential synthetic route that could be adapted for the synthesis of 2-Oxopiperidine-3-carbohydrazide by modifying the starting materials or reaction conditions .

Molecular Structure Analysis

While the exact molecular structure of 2-Oxopiperidine-3-carbohydrazide is not discussed, the papers provide information on the molecular structures of similar compounds. The stable N-oxyl radical mentioned in the first paper has a well-defined structure with a tetramethyl-4-oxopiperidine core, which could be used as a reference for understanding the structural aspects of 2-Oxopiperidine-3-carbohydrazide .

Chemical Reactions Analysis

The reactivity of compounds similar to 2-Oxopiperidine-3-carbohydrazide can be deduced from the first paper, which describes the hydrogen-abstraction and coupling reactions of a stable N-oxyl radical . These reactions highlight the potential for 2-Oxopiperidine-3-carbohydrazide to participate in radical-based chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Oxopiperidine-3-carbohydrazide are not directly reported in the papers. However, the stability of the N-oxyl radical discussed in the first paper suggests that oxopiperidine derivatives can exhibit significant stability, which may also apply to 2-Oxopiperidine-3-carbohydrazide . The reversal of l-lysine inhibition by 6-oxopiperidine-2-carboxylic acid indicates that oxopiperidine compounds can have important biological properties, which could be relevant for the pharmacological potential of 2-Oxopiperidine-3-carbohydrazide .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of 2-oxopiperidine for potential biological activities. For example, the synthesis of guanidine-type iminosugars, leveraging a strategy that involves the furanose to piperidine rearrangement, highlights the versatility of piperidine derivatives in mimicking carbohydrates for glycosidase inhibitory properties (Aguilar et al., 2008). Similarly, novel synthesis methods have been explored for creating functionalized piperidines, demonstrating the scaffold's utility in generating complex molecules with multiple stereocenters, which could be useful in various biological applications (Garcia et al., 2021).

Antifungal and Antimicrobial Agents

2-Oxopiperidine derivatives have been evaluated for their antifungal and antimicrobial properties. Research into 1,3,4-oxadiazole-2-carbohydrazides has discovered compounds with significant bioactivity against a range of fungi and oomycetes, suggesting their potential as low-cost and versatile antifungal agents (Wu et al., 2019). Moreover, the synthesis of new aromatic C-nucleoside derivatives using carbohydrazide as a precursor has shown potent antioxidant and antitumor activities, illustrating the compound's applicability in developing therapeutic agents (El Sadek et al., 2014).

Chemical Synthesis and Characterization

Several studies have focused on the chemical synthesis and characterization of 2-oxopiperidine derivatives, exploring their potential in creating novel compounds with varied biological activities. For instance, the development of a scalable synthesis for N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a potent activator of the TrkB receptor, underscores the importance of these compounds in medicinal chemistry (Setterholm et al., 2015).

properties

IUPAC Name

2-oxopiperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-9-6(11)4-2-1-3-8-5(4)10/h4H,1-3,7H2,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCBGDUPPBUSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383832
Record name 2-oxopiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopiperidine-3-carbohydrazide

CAS RN

215778-26-0
Record name 2-oxopiperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Fan, S Wang, C Xu, J Yang, X Huang, H Xu… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance Fu Fang Gang Liu (FFGL) is an effective formula for treating wart proliferation caused by human papillomavirus (HPV) infection and has the potential to …
Number of citations: 4 www.sciencedirect.com

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